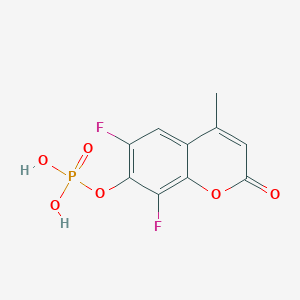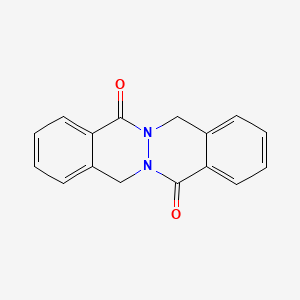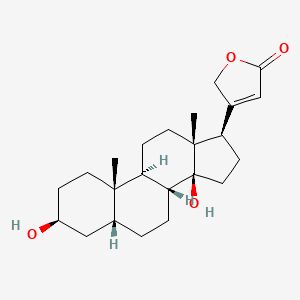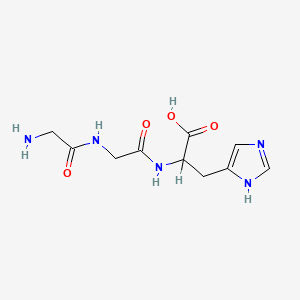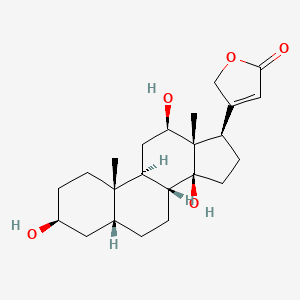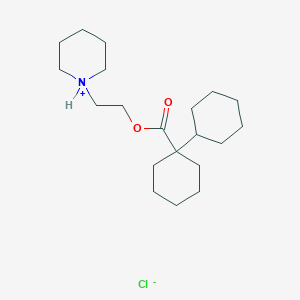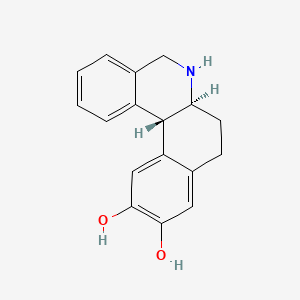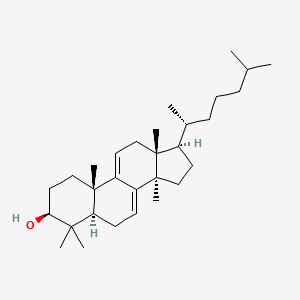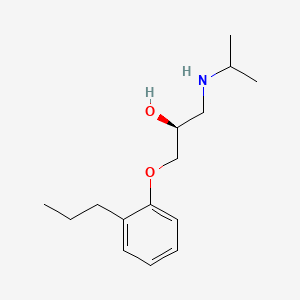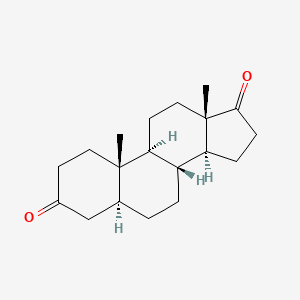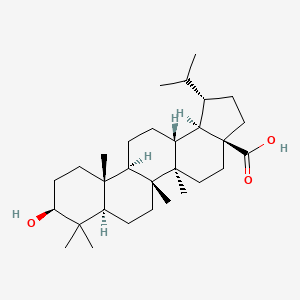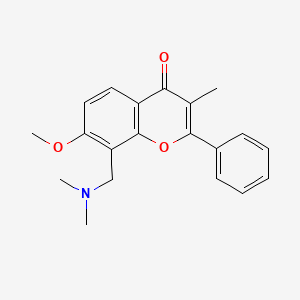
Dimefline
作用机制
生化分析
Biochemical Properties
The exact biochemical properties of Dimefline are not fully annotated yet It is known that this compound interacts with various biomolecules in the body
Cellular Effects
It has been suggested that this compound may have an impact on various types of cells and cellular processes
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
二甲氟林盐酸盐的制备涉及多种合成路线和反应条件。 一种方法包括用盐酸与 3-甲基-7-甲氧基-8-二甲氨基甲基黄酮反应生成二甲氟林盐酸盐 . 工业生产方法通常涉及优化反应条件,以确保最终产品的产率高且纯度高 .
化学反应分析
二甲氟林会发生各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂 . 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,二甲氟林的氧化会导致相应酮或羧酸的形成 .
科学研究应用
二甲氟林有广泛的科学研究应用。 在医学上,它被用作呼吸兴奋剂来治疗 COPD 和支气管哮喘等疾病 . 在化学领域,研究二甲氟林的独特化学性质和反应。 在生物学领域,它被用来了解呼吸兴奋的机制及其对呼吸中枢的影响 . 在工业上,二甲氟林用于生产呼吸药物和相关化合物 .
相似化合物的比较
属性
IUPAC Name |
8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13-18(22)15-10-11-17(23-4)16(12-21(2)3)20(15)24-19(13)14-8-6-5-7-9-14/h5-11H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFQRFXLFWWKLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2740-04-7 (hydrochloride) | |
| Record name | Dimefline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001165486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048268 | |
| Record name | Dimefline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1165-48-6 | |
| Record name | Dimefline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1165-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimefline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001165486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimefline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DIMEFLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimefline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimefline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMEFLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WII5M0DU3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIMEFLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2110 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dimefline?
A1: Research suggests that this compound exerts its effects primarily through antagonism of gamma-aminobutyric acid (GABA) receptors in the central nervous system [, ]. GABA is an inhibitory neurotransmitter, and by blocking its action, this compound can increase neuronal excitability.
Q2: How does this compound's GABA antagonism affect respiration?
A2: Studies in rabbits indicate that this compound enhances phrenic nerve discharges, which control the diaphragm muscle involved in breathing []. This effect has been observed even in decerebrate animals and under conditions mimicking apneustic or gasping breathing, suggesting a direct action on the brainstem respiratory centers [].
Q3: Does this compound affect GABAergic activity in specific brain regions?
A3: Research has focused on the nucleus tractus solitarius (NTS) in the medulla, a region involved in respiratory control []. Microiontophoretic application of this compound blocked GABA-induced depression of neuronal activity in the NTS, particularly in units related to inspiration [].
Q4: Can this compound induce convulsions?
A4: Yes, this compound has been shown to induce convulsive discharges in peripheral nerves and brain regions associated with respiratory control in rabbits []. This effect further supports its action as a GABA antagonist, as reduced GABAergic inhibition can lead to excessive neuronal excitation and seizures.
Q5: What is the molecular formula and weight of this compound?
A5: While the provided abstracts do not explicitly state the molecular formula and weight, this compound (3-methyl-7-methoxy-8-dimethylaminomethylflavone hydrochloride) has the molecular formula C20H23NO3 • HCl and a molecular weight of 373.87 g/mol.
Q6: Have any structure-activity relationship studies been conducted on this compound?
A6: Yes, researchers have synthesized this compound analogs to explore the relationship between structure and biological activity [, , ]. Modifications to the flavone core structure, as well as variations in the substituents at specific positions, have been investigated to identify structural features crucial for activity.
Q7: What are the key findings from this compound structure-activity relationship studies?
A7: Studies suggest that the presence of specific substituents on the flavone ring system is essential for analeptic activity [, ]. For example, halogenated this compound derivatives have been synthesized and their pharmacological properties evaluated []. These studies provide valuable insights into optimizing the structure of this compound analogs for enhanced potency and selectivity.
Q8: What is the pharmacokinetic profile of this compound?
A8: While the provided abstracts do not provide detailed pharmacokinetic data, some studies mention routes of administration and observe the onset of action [, ]. This compound has been administered intravenously and orally, with varying effects on respiratory parameters [, ].
Q9: What were the primary outcomes of clinical studies on this compound?
A9: Clinical studies reported mixed results regarding this compound's efficacy in improving respiratory parameters in patients with respiratory insufficiency [, , ]. Some studies noted improvements in ventilation and blood gas parameters, while others found its effects to be transient or insignificant compared to other treatments [, , ].
Q10: What are the potential side effects of this compound?
A10: While not extensively detailed in the abstracts, some studies mention side effects, including the potential for convulsions at higher doses [, ].
Q11: What factors influence this compound's toxicity?
A11: One study investigated factors affecting the toxicity of intravenously infused this compound []. While the specific details are not provided in the abstract, it highlights the importance of considering dosage and administration route when evaluating this compound's safety profile.
Q12: What analytical techniques have been employed to study this compound?
A12: High-performance liquid chromatography (HPLC) has been used to determine the content and related substances of this compound hydrochloride for injection []. This method allows for the separation and quantification of this compound and potential impurities, ensuring the quality and purity of the drug substance.
Q13: Have any methods been developed for measuring this compound in biological samples?
A13: Yes, a study described an HPLC method for determining amiodarone in human plasma using this compound as an internal standard []. This application highlights the analytical utility of this compound in quantifying other drugs in biological matrices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



